molecular formula C15H12N2O4 B11043258 2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol

2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol

Cat. No.: B11043258
M. Wt: 284.27 g/mol
InChI Key: NGHCTLFOUHXQQP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol: 3-methoxyphenethylamine , has the molecular formula C9H9NO. It features a substituted indole ring with a methoxy group (–OCH3) and a nitro group (–NO2) at specific positions. This compound exhibits interesting properties due to its aromatic structure and functional groups .

Preparation Methods

Synthetic Routes::

    Pictet-Spengler Reaction:

    Palladium-Catalyzed Intramolecular Coupling:

Industrial Production::
  • While not widely produced industrially, 3-methoxyphenethylamine can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of 3-methoxyphenethylamine.

    Substitution: Substitution reactions at the aromatic ring can modify the compound’s structure.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the nitro group.

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used for substitution reactions.

Major Products::
  • Oxidation may yield hydroxylated or carboxylated derivatives.
  • Reduction can lead to amino derivatives.
  • Substitution reactions result in various substituted indole derivatives.

Scientific Research Applications

    Chemistry: 3-Methoxyphenethylamine serves as a building block for indole-based compounds in medicinal chemistry and materials science.

    Biology: It may act as a ligand for receptors or enzymes.

    Medicine: Research explores its potential as an anticancer agent or neurotransmitter modulator.

    Industry: Limited industrial applications, but it contributes to the development of novel materials.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets include receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol

InChI

InChI=1S/C15H12N2O4/c1-21-11-4-2-3-9(5-11)13-8-12-14(16-13)6-10(17(19)20)7-15(12)18/h2-8,16,18H,1H3

InChI Key

NGHCTLFOUHXQQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(N2)C=C(C=C3O)[N+](=O)[O-]

Origin of Product

United States

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